molecular formula C16H20BNO3S B1393411 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol CAS No. 1073371-73-9

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol

Cat. No. B1393411
M. Wt: 317.2 g/mol
InChI Key: WLBDZEXNSNOBAQ-UHFFFAOYSA-N
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Description

“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound could involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .


Molecular Structure Analysis

The molecular formula of this compound is C12H17BO2 . The molecular electrostatic potentials were determined to be in the range of –5.0 e–2 (red) to 5.0 e–2 (blue) in molecular surfaces of compounds A and B .


Chemical Reactions Analysis

This compound may undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its melting point ranges from 166.0 to 170.0 °C . It is insoluble in water . The density of this compound is 0.882 g/mL at 25 °C .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The outcome of this process is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : This compound is used in the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The process involves the use of transition metal catalysts .
    • Results : The outcome of this process is the formation of boronates .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides .
    • Method : The process involves the use of a copper catalyst to form aryl boronates .
    • Results : The outcome of this process is the formation of aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes .
    • Method : The process involves the use of a catalyst to form chiral allenyl boronates .
    • Results : The outcome of this process is the formation of chiral allenyl boronates .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used for borylation of arenes .
    • Method : The process involves the use of a catalyst to prepare fluorenylborolane .
    • Results : The outcome of this process is the formation of fluorenylborolane .
  • Preparation of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : The process involves the use of a catalyst to prepare intermediates .
    • Results : The outcome of this process is the formation of intermediates for generating conjugated copolymers .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used for borylation of arenes .
    • Method : The process involves the use of a catalyst to prepare fluorenylborolane .
    • Results : The outcome of this process is the formation of fluorenylborolane .
  • Preparation of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : The process involves the use of a catalyst to prepare intermediates .
    • Results : The outcome of this process is the formation of intermediates for generating conjugated copolymers .
  • Chemical Intermediate

    • Field : Chemical Industry
    • Application : (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl is a chemical compound that is often used as an intermediate in the preparation of various pharmaceuticals and chemical products .
    • Method : The specific methods of application or experimental procedures would depend on the specific product being synthesized .
    • Results : The outcome of this process is the formation of various pharmaceuticals and chemical products .

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of this compound could involve its use in the synthesis of new pharmaceuticals and chemical intermediates . Additionally, its potential in borylation and hydroboration reactions could be further explored .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)13(19)14-18-9-10-22-14/h5-10,13,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBDZEXNSNOBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674700
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol

CAS RN

1073371-73-9
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol
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(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol
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(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol
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(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol

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